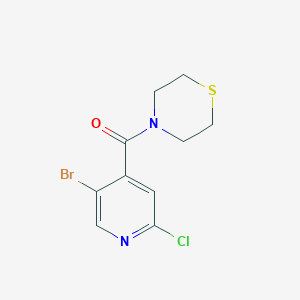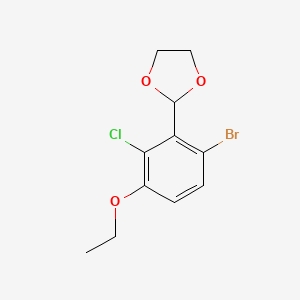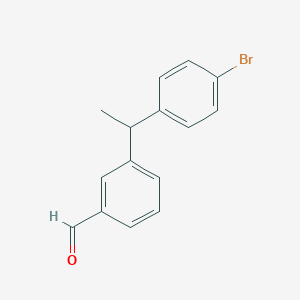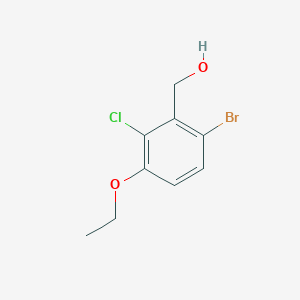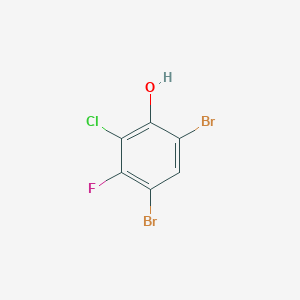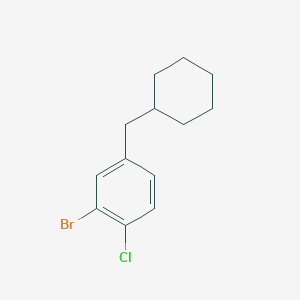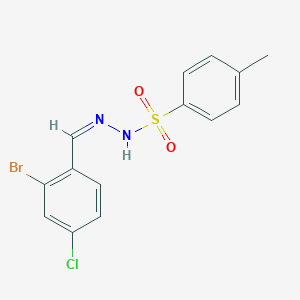
(2,5-Dibromo-3-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-Dibromo-3-methoxyphenyl)methanol: is an organic compound characterized by the presence of bromine and methoxy groups on a phenyl ring, with a methanol group attached to the benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Bromination and Methoxylation: The compound can be synthesized by starting with 3-methoxyphenol, followed by bromination at the 2 and 5 positions of the benzene ring using bromine in the presence of a catalyst such as iron(III) bromide.
Reduction of Brominated Methoxybenzene: Another method involves the reduction of 2,5-dibromo-3-methoxybenzene to introduce the methanol group.
Industrial Production Methods:
Batch Process: Industrial production often involves a batch process where the reactants are added in stages, and the reaction conditions (temperature, pressure, and time) are carefully controlled to optimize yield and purity.
Continuous Flow Process: Some industrial setups may use a continuous flow process for large-scale production, ensuring consistent quality and efficiency.
Chemical Reactions Analysis
(2,5-Dibromo-3-methoxyphenyl)methanol: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone.
Reduction: Reduction reactions can lead to the formation of the corresponding diol or other reduced derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Carboxylic acids, ketones.
Reduction Products: Diols, other reduced derivatives.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
(2,5-Dibromo-3-methoxyphenyl)methanol: has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in biological studies to understand the effects of brominated compounds on biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
(2,5-Dibromo-3-methoxyphenyl)methanol: can be compared with other similar compounds such as (2,4-Dibromo-5-methoxyphenyl)methanol and (2,5-Dibromo-4-methoxyphenyl)methanol . The uniqueness of this compound lies in the specific positions of the bromine and methoxy groups on the phenyl ring, which can influence its reactivity and applications.
Comparison with Similar Compounds
(2,4-Dibromo-5-methoxyphenyl)methanol
(2,5-Dibromo-4-methoxyphenyl)methanol
(2,6-Dibromo-3-methoxyphenyl)methanol
(2,5-Dibromo-3-methoxyphenyl)methanol , its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(2,5-dibromo-3-methoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-3,11H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWMSYIWQCRIDNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)CO)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
